N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Description
N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a fluorophenyl group and a carboxamide group. The bicyclo[3.3.1]nonane scaffold is known for its presence in various biologically active molecules, making it a subject of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c17-13-4-6-14(7-5-13)18-16(20)12-8-10-2-1-3-11(9-12)15(10)19/h4-7,10-12H,1-3,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLCHRFHBQQVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the fluorophenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential as an anticancer agent is being explored due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the bicyclic structure provides stability and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Used in asymmetric catalysis.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Studied for its conformational properties.
Uniqueness
N-(4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. Its combination of stability, reactivity, and biological relevance makes it a valuable compound in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
